2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound that features two pyrazole rings substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Bromination and Nitration: The pyrazole rings are then selectively brominated and nitrated using bromine and nitric acid, respectively.
Coupling Reaction: The brominated and nitrated pyrazole derivatives are coupled with an acetamide derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both bromine and nitro groups can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The pyrazole rings provide a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)acetamide
- 4-bromo-5-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide is unique due to the presence of both bromine and nitro groups on the pyrazole rings. This dual substitution pattern provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrN6O3 |
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Molecular Weight |
357.16 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-[2-(4-nitropyrazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H13BrN6O3/c1-8-10(12)5-15-17(8)7-11(19)13-2-3-16-6-9(4-14-16)18(20)21/h4-6H,2-3,7H2,1H3,(H,13,19) |
InChI Key |
HVHDNSSTVDTIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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